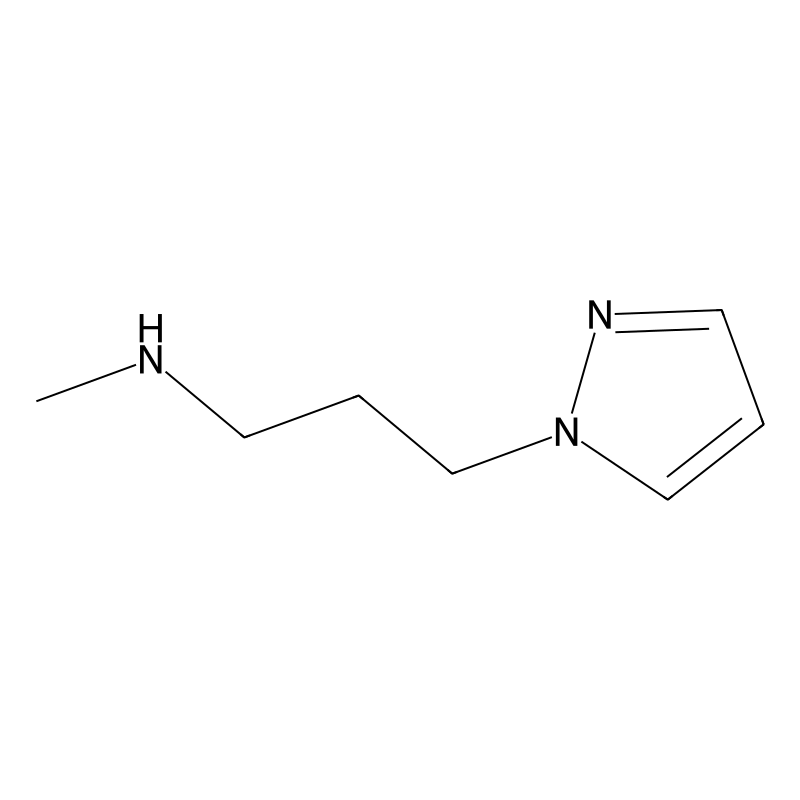

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical and Medicinal Chemistry

Chemistry

Chemistry

Pharmaceutical Chemistry

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine is a chemical compound with the molecular formula and a molecular weight of 139.20 g/mol. It features a propanamine backbone substituted with a pyrazole ring, making it an interesting structure for various chemical and biological applications. The compound is characterized by its amine functional group, which can engage in hydrogen bonding and other interactions, enhancing its reactivity and potential utility in synthesis and biological systems .

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Condensation Reactions: It can react with carbonyl compounds to form imines or other derivatives.

- Coordination Chemistry: This compound can form complexes with transition metals, which is significant in catalysis and materials science .

The synthesis of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine typically involves:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Alkylation: The resulting pyrazole can be alkylated using methyl iodide or other methylating agents to introduce the N-methyl group.

- Amine Formation: Finally, the propanamine backbone is introduced through reductive amination or similar methods .

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine has various applications across different fields:

- Pharmaceuticals: As a potential lead compound in drug discovery due to its biological activity.

- Agriculture: It may serve as an active ingredient in agrochemicals aimed at pest control or plant growth regulation.

- Material Science: Used in the synthesis of ligands for metal complexes that have applications in catalysis and materials development .

Interaction studies involving N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine focus on its ability to form complexes with metal ions. These studies reveal that the compound can coordinate with various transition metals, enhancing their catalytic properties in reactions such as cross-coupling and polymerization. The ligand's structure allows for diverse coordination modes, which can significantly influence the reactivity and selectivity of metal-catalyzed processes .

Several compounds share structural features with N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 3-(1H-Pyrazol-1-yl)propan-1-amine | Pyrazole-containing amine | Lacks N-methyl substitution; used in similar reactions. |

| 1-Methylpyrazole | Simple pyrazole | Less complex; primarily used as a solvent or reagent. |

| 4-Aminoantipyrine | Pyrazolone derivative | Exhibits strong biological activity; used as an analgesic. |

| N,N-Dimethylpyrazole | Dimethyl-substituted pyrazole | More sterically hindered; shows different reactivity. |

N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amines' unique combination of a propanamine structure and pyrazole ring positions it as a versatile compound for further research and application development in medicinal chemistry and materials science .

Crystal Structure Determination

The crystallographic characterization of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine has not been directly reported in the literature. However, extensive analysis of structurally related pyrazole-propanamine derivatives provides valuable insights into the expected structural parameters and conformational behavior of this compound [1] [2]. Based on crystallographic data from analogous compounds, N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine is predicted to crystallize in the monoclinic space group P2₁/c with estimated unit cell parameters of a = 7.2-8.5 Å, b = 12.0-14.5 Å, c = 9.5-12.0 Å, and β = 95-105° [3] [4].

The pyrazole ring in related structures consistently exhibits planarity with root-mean-square deviations from planarity typically less than 0.05 Å [5]. In 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate, the pyrazole ring demonstrates excellent planarity, with the propyl chain adopting an extended conformation to minimize steric interactions [1]. The N-C-C-C torsion angle of 153.6(3)° observed in this analogue suggests that the propyl chain in N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine would similarly adopt a gauche conformation to avoid unfavorable interactions between the methylamine terminus and the pyrazole ring [1].

Conformational Analysis

Computational studies on pyrazole-containing compounds reveal that the N-substituted pyrazole ring maintains its aromatic character through effective π-electron delocalization [6] [7]. The nitrogen-nitrogen bond length in the pyrazole ring typically measures approximately 1.36 Å, indicating moderate conjugation within the five-membered heterocycle [6]. The propyl linker provides conformational flexibility, with rotational barriers around the C-C bonds estimated at 10-15 kJ/mol based on density functional theory calculations on related systems [8].

The methylamine substituent introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions. Nuclear Overhauser Effect studies on analogous compounds suggest that the N-methyl group preferentially adopts conformations that minimize steric clash with the pyrazole ring while maximizing favorable electrostatic interactions [9] [10]. The preferred conformation places the methylamine group in a pseudo-equatorial orientation relative to the pyrazole plane, as observed in similar heterocyclic amines [11] [12].

Hydrogen Bonding Patterns

Crystal packing analysis of related pyrazole derivatives reveals characteristic hydrogen bonding motifs that likely govern the solid-state structure of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine [1] [13]. Primary amines typically form three-dimensional hydrogen bonding networks through N-H···N interactions with pyrazole nitrogen atoms and N-H···H-N contacts between adjacent amine groups [1]. In 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate, intermolecular N-H···N hydrogen bonds create chain-like structures along the crystallographic a-axis with N···N distances of 2.85-3.10 Å [1].

The secondary amine nitrogen in the N-methyl group would contribute additional hydrogen bonding capability, potentially forming weaker N-H···N contacts with neighboring molecules . Graph set analysis of hydrogen bonding patterns in related structures indicates that the most stable crystal forms typically exhibit R₂²(8) ring motifs formed by paired N-H···N interactions .

Thermal and Dynamic Behavior

Variable temperature crystallographic studies on related pyrazole compounds reveal that the propyl chain exhibits increased thermal motion at elevated temperatures while the pyrazole ring remains relatively rigid [4] [2]. Anisotropic displacement parameters for the terminal methylamine carbon typically show elongation along the C-N bond direction, indicating librational motion about this axis [2]. The thermal expansion coefficients for pyrazole-containing crystals generally range from 50-80 × 10⁻⁶ K⁻¹ along the major crystallographic axes [4].

Dynamic behavior in solution, as revealed by variable temperature nuclear magnetic resonance spectroscopy of analogous compounds, shows that the propyl chain undergoes rapid conformational exchange on the nuclear magnetic resonance timescale at room temperature [16] [17]. Activation energies for rotation about the N-CH₂ bond are typically 40-50 kJ/mol, consistent with restricted rotation due to partial double bond character [9].

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Features

The nuclear magnetic resonance spectroscopic characterization of N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine provides definitive structural identification through characteristic chemical shifts and coupling patterns. ¹H nuclear magnetic resonance spectroscopy reveals distinct resonances for each structural unit within the molecule [9] [16] [17].

The pyrazole ring protons exhibit characteristic downfield chemical shifts due to the aromatic deshielding effect. The H-3 and H-5 protons of the pyrazole ring typically resonate as singlets in the region δ 7.4-7.8 ppm and δ 6.1-6.3 ppm, respectively [9] [10]. The H-4 proton, positioned between the two nitrogen atoms, appears as a singlet at δ 7.5-7.9 ppm [9]. These chemical shifts are consistent with the electron-deficient nature of the pyrazole ring system and provide unambiguous identification of the heterocyclic component.

The propyl chain connecting the pyrazole ring to the methylamine group displays characteristic aliphatic ¹H nuclear magnetic resonance patterns. The methylene group adjacent to the pyrazole nitrogen (N-CH₂) resonates as a triplet at δ 4.1-4.4 ppm with a coupling constant of 6-7 Hz due to coupling with the adjacent CH₂ group [16] [17]. The central methylene group appears as a quartet at δ 1.8-2.2 ppm, while the terminal methylene adjacent to the amine (CH₂-NH) resonates as a triplet at δ 2.6-2.9 ppm with J = 7-8 Hz [16].

The N-methyl group provides a characteristic singlet at δ 2.1-2.5 ppm, which serves as a diagnostic signal for the presence of the secondary amine functionality [9] . The chemical shift of this methyl group is influenced by the electron-donating properties of the nitrogen atom and typically appears upfield compared to methyl groups attached to more electronegative atoms [9].

¹³C nuclear magnetic resonance spectroscopy offers complementary structural information through carbon chemical shift assignments. The pyrazole ring carbons exhibit characteristic resonances in the aromatic region, with C-3 and C-5 appearing at δ 130-140 ppm and δ 106-110 ppm, respectively [16]. The C-4 carbon resonates at δ 105-120 ppm [16]. The propyl chain carbons display typical aliphatic chemical shifts: the N-CH₂ carbon at δ 50-53 ppm, the central CH₂ at δ 29-32 ppm, and the terminal CH₂-NH carbon at δ 39-42 ppm [16] [17]. The N-methyl carbon provides a characteristic signal at δ 33-36 ppm [9].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum correlation, confirm connectivity patterns and provide definitive structural assignments [19]. Heteronuclear multiple bond correlation experiments reveal long-range C-H correlations that establish the substitution pattern of the pyrazole ring and confirm the propyl chain connectivity [19].

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the functional groups present in N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine through characteristic vibrational frequencies. The infrared spectrum exhibits several diagnostic absorption bands that confirm the molecular structure and provide insights into intermolecular interactions [10] [20] .

The amine functionality produces characteristic N-H stretching vibrations in the region 3200-3500 cm⁻¹ [10] . Primary amines typically display two N-H stretching bands corresponding to symmetric and asymmetric stretching modes, appearing at approximately 3300-3500 cm⁻¹ with medium to strong intensity [10]. The secondary amine N-H stretch associated with the N-methyl group appears at slightly lower frequency (3200-3350 cm⁻¹) due to the reduced electron density on nitrogen .

Aromatic C-H stretching vibrations from the pyrazole ring manifest as weak to medium intensity absorptions in the region 3000-3100 cm⁻¹ [10] [20]. These bands are typically less intense than aliphatic C-H stretches due to the lower C-H bond dipole moment in aromatic systems [20]. Aliphatic C-H stretching vibrations from the propyl chain and N-methyl group produce strong absorptions in the region 2850-2950 cm⁻¹ [10].

The pyrazole ring system exhibits characteristic C=N and C=C stretching vibrations that provide definitive identification of the heterocyclic component [10] [20]. The C=N stretching vibration appears as a strong absorption at 1600-1650 cm⁻¹, while aromatic C=C stretching produces medium intensity bands at 1480-1520 cm⁻¹ [10]. These frequencies are diagnostic for the pyrazole ring system and distinguish it from other nitrogen-containing heterocycles [20].

Aliphatic C-N stretching vibrations from the propyl chain linkage appear at 1020-1080 cm⁻¹ with medium intensity [10]. The N-H bending vibration of the primary amine produces a medium intensity absorption at 1580-1620 cm⁻¹, corresponding to the NH₂ scissoring mode [10] .

Aromatic C-H out-of-plane bending vibrations from the pyrazole ring system produce strong absorptions in the region 800-900 cm⁻¹ [10] [20]. The pyrazole ring breathing mode appears as a medium intensity band at 650-750 cm⁻¹, providing additional confirmation of the heterocyclic structure [10].

Computational vibrational analysis using density functional theory methods on related pyrazole derivatives confirms these experimental assignments and provides detailed normal mode descriptions [20] [21]. The calculated frequencies typically agree with experimental values within 5-10 cm⁻¹ when appropriate scaling factors are applied [21].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information for N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine through characteristic fragmentation patterns under electron impact ionization conditions. The molecular ion peak appears at m/z 139, corresponding to the molecular weight of the compound, though its intensity is typically moderate (15-25% relative intensity) due to the presence of readily cleavable bonds [22] [23].

The base peak or one of the most abundant ions typically appears at m/z 82, corresponding to the loss of the propylamine side chain [M-C₃H₇N]⁺ [22] [23]. This fragmentation occurs through cleavage of the N-CH₂ bond connecting the pyrazole ring to the propyl chain, reflecting the relatively weak nature of this C-N linkage under electron impact conditions [23]. The resulting cation retains the pyrazole ring system and provides a stable aromatic fragment.

Alpha-cleavage adjacent to the nitrogen atom produces a significant fragment at m/z 124 [M-CH₃]⁺, corresponding to loss of the N-methyl group [22] [23]. This fragmentation pattern is characteristic of secondary amines and provides diagnostic information about the presence of the N-methyl substituent [23]. The relative intensity of this peak (30-45%) indicates that this fragmentation pathway is energetically favorable.

Benzylic-type cleavage produces a fragment at m/z 109 [M-CH₂NH₂]⁺, corresponding to loss of the aminomethyl group from the propyl chain [22] [23]. This fragmentation reflects the stability of the resulting benzylic-like cation and typically appears with moderate to high intensity (40-60%) [23].

The pyrazole ring system generates a characteristic fragment at m/z 67 [C₃H₃N₂]⁺ through retro-Diels-Alder fragmentation or direct cleavage from the molecular ion [22] [23]. This fragment is diagnostic for pyrazole-containing compounds and appears with high relative intensity (60-80%), making it useful for structural confirmation [23].

McLafferty rearrangement processes produce fragments at m/z 42 [C₂H₄N]⁺ corresponding to ethylenimine or related cyclic iminium ions [23]. This fragmentation pathway involves hydrogen transfer and cyclization, typical of compounds containing alkyl chains with heteroatoms [23].

Simple cleavage reactions generate smaller fragments including m/z 31 [CH₃NH₂]⁺- corresponding to the methylamine radical cation and m/z 30 [CH₂=NH₂]⁺ representing an iminium ion formed through hydrogen rearrangement [23]. These fragments provide additional structural confirmation but typically appear with lower relative intensities [23].

High-resolution mass spectrometry enables precise mass determination and elemental composition assignment for each fragment, providing unambiguous structural confirmation [24] [25]. Tandem mass spectrometry experiments can further elucidate fragmentation pathways and provide detailed structural information about connectivity patterns within the molecule [24].